molecular formula C23H19NO4 B1322504 Fmoc-3-amino-2-methylbenzoic acid CAS No. 1072901-47-3

Fmoc-3-amino-2-methylbenzoic acid

Cat. No. B1322504
CAS RN: 1072901-47-3
M. Wt: 373.4 g/mol
InChI Key: PZBXPHGPGVUOMO-UHFFFAOYSA-N
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Description

Fmoc-3-amino-2-methylbenzoic acid is a derivative of amino acids that is used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group of amino acids during the coupling of peptide chains and can be removed under mild basic conditions without affecting the rest of the molecule .

Synthesis Analysis

The synthesis of Fmoc-amino acids and their derivatives is a critical step in the production of peptides. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine is described to yield a compound that can be incorporated into peptides using Fmoc-chemistry-based solid-phase peptide synthesis . Similarly, Fmoc-amino acid chlorides have been used in solid-phase peptide synthesis, where they are converted in situ to the appropriate N-hydroxybenzotriazole ester, which is then used for peptide chain elongation . This method has been applied in the synthesis of opioid peptides, demonstrating the versatility of Fmoc-amino acid derivatives in synthesizing complex peptide structures .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the Fmoc group, which is a bulky, aromatic protective group. This group is attached to the nitrogen atom of the amino acid, providing steric hindrance that protects the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, which is essential for the stepwise construction of peptide chains .

Chemical Reactions Analysis

Fmoc-amino acids undergo several chemical reactions during peptide synthesis. The Fmoc group is typically removed using a base such as piperidine, which allows for the amino group to be exposed for subsequent coupling reactions . The Fmoc-amino acid chlorides are reactive intermediates that can be converted to esters or directly used for acylation of the peptide chain on the solid support . Additionally, the synthesis of 1,2,4-oxadiazole-containing Fmoc-amino acids from Fmoc-protected aspartic acid involves condensation reactions, ring formation, and ester cleavage, showcasing the chemical reactivity of Fmoc-amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acids are influenced by the Fmoc group. The Fmoc group increases the overall hydrophobicity of the amino acid, which can affect the solubility and handling of the compound during synthesis. The stability of the Fmoc group under acidic conditions allows for selective deprotection and coupling reactions, which are fundamental for the stepwise construction of peptides. The crystalline nature of some Fmoc-amino acid derivatives, such as N-(Fmoc-α-aminoacyl)benzotriazoles, facilitates their purification and characterization . The ability to synthesize these compounds without significant loss of enantiomeric purity is crucial for the production of peptides with high biological activity .

Scientific Research Applications

Mimicking β-Strand in Peptides

Unnatural amino acids like Fmoc-3-amino-2-methylbenzoic acid have been developed to mimic the hydrogen-bonding functionality of peptide β-strands. This particular amino acid can duplicate the hydrogen-bonding edge of a tripeptide β-strand, making it a valuable tool in peptide research (Nowick et al., 2000).

Enantioseparation of Amino Acids

In chromatography, this compound derivatives are used in enantioseparation, which is the process of separating chiral substances into their enantiomers. Polysaccharide-derived chiral stationary phases have shown significant efficiency in this process (Lee et al., 2008).

Synthesis of Non-Proteogenic Amino Acids

Fmoc-protected non-proteogenic amino acids are synthesized using this compound, which acts as a building block in the production of combinatorial libraries. This is crucial for studying a broad range of biological and chemical phenomena (Dener et al., 2001).

Solid Phase Synthesis of Polyamides

This compound and its derivatives are integral in the solid-phase synthesis of polyamides. These polyamides, containing specific amino acids, show great potential in binding to DNA, thus mimicking the function of natural DNA-binding proteins (Wurtz et al., 2001).

Synthesis of β2-amino Acids

The compound plays a significant role in the synthesis of β2-amino acids, which are vital for beta-peptide synthesis. This is a key area in the study of peptide structure and function (Lee et al., 2003).

Preparation of N-Fmoc-α-amino Diazoketones

A "one-pot" route using this compound for the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones has been established. This method is particularly efficient for preparing α-amino diazoketones from a variety of α-amino acids, demonstrating its versatility and compatibility with different protecting groups (Siciliano et al., 2012).

Thermal Cleavage of Fmoc Protection Group

The Fmoc protection group, commonly used for the amino function in peptides, can be efficiently removed through thermal cleavage. This method offers high yields and good selectivity, making it a valuable technique in peptide synthesis (Höck et al., 2010).

Anchoring to Resin in Peptide Synthesis

This compound derivatives are used for anchoring to resin in peptide synthesis. The use of specific esterification reagents allows efficient and racemization-free anchoring, crucial for the synthesis of complex peptides (Akaji et al., 1992).

Fabrication of Functional Materials

Modified amino acids and peptides with the Fmoc group show significant self-assembly features, useful for applications in cell cultivation, bio-templating, and drug delivery. The inherent properties of the Fmoc moiety promote the association of building blocks in these applications (Tao et al., 2016).

Synthesis of Protected Peptide Amides

This compound is instrumental in the synthesis of protected peptide amides, particularly in solid-phase synthesis using various resins. The methodology is critical for the creation of novel peptide amides with potential biological activity (Story et al., 2009).

Safety and Hazards

The compound is considered an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

Fmoc-3-amino-2-methylbenzoic acid is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a protective group for amines. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis. During this process, the Fmoc group protects the amine group of amino acids, allowing for the formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to have low bioavailability due to its large size and polarity .

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the formation of peptide bonds without unwanted side reactions, leading to the successful synthesis of the desired peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the reaction environment can influence the stability and efficacy of this compound. Additionally, the compound is soluble in DMF (dimethylformamide), which is commonly used as a solvent in peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-3-amino-2-methylbenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the Fmoc group without affecting the peptide bond .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cellular functions. These peptides can act as signaling molecules, enzymes, or structural components, influencing various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of the amino group during peptide synthesis. The Fmoc group is attached to the amino group of the amino acid, preventing it from participating in unwanted side reactions. During the synthesis process, the Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the Fmoc group and exposes the amino group for further reactions. This mechanism ensures the stepwise construction of peptides with high fidelity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The Fmoc group is stable under acidic conditions but can be removed under basic conditions. Over time, the stability of the Fmoc group can be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the Fmoc group remains stable under controlled conditions, ensuring the successful synthesis of peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological systems. At low doses, the peptides may exhibit therapeutic effects, while at high doses, they may cause toxic or adverse effects. The threshold effects and toxicity of these peptides depend on their specific sequences and structures .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis. The Fmoc group is introduced to the amino group of the amino acid, and the resulting compound undergoes a series of reactions to form the desired peptide. Enzymes such as peptidyl transferases and proteases play a crucial role in these pathways, facilitating the formation and cleavage of peptide bonds. The metabolic flux and levels of metabolites are influenced by the efficiency of these enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific receptors .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its localization within the cell, affecting its interactions with enzymes, proteins, and other biomolecules .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBXPHGPGVUOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626573
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072901-47-3
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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